molecular formula C8H8F2N2O2 B2497865 (2E)-3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]prop-2-enoic acid CAS No. 2169669-00-3

(2E)-3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]prop-2-enoic acid

Cat. No.: B2497865
CAS No.: 2169669-00-3
M. Wt: 202.161
InChI Key: JVUZQBZRGXINIL-NSCUHMNNSA-N
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Description

(2E)-3-[5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-yl]prop-2-enoic acid is a high-value chemical intermediate designed for research and development applications, particularly in the field of agrochemicals. This compound features a pyrazole core, a privileged structure in medicinal and agricultural chemistry, which is functionalized with both a difluoromethyl group and a prop-2-enoic acid side chain. The difluoromethyl (CF2H) group is a critically important motif in modern crop protection agents, as it can act as a hydrogen bond donor, influencing the bioavailability and binding affinity of bioactive molecules . The presence of the (E)-configured acrylic acid moiety further enhances the molecule's utility as a versatile building block for synthetic elaboration, enabling its incorporation into larger, more complex target structures. While specific biological data for this exact molecule is not available in the public domain, its core structure is highly analogous to key intermediates used in the synthesis of commercial Succinate Dehydrogenase Inhibitor (SDHI) fungicides . Compounds such as fluxapyroxad and benzovindiflupyr, which share the 3-(difluoromethyl)-1-methyl-1H-pyrazole scaffold, are established fungicides that control a broad spectrum of fungal diseases by inhibiting cellular respiration . Researchers can leverage this compound to explore novel SDHI candidates or to develop new chemical entities with potential activity against resistant fungal strains. The compound is offered exclusively for research purposes. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

(E)-3-[5-(difluoromethyl)-1-methylpyrazol-3-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2O2/c1-12-6(8(9)10)4-5(11-12)2-3-7(13)14/h2-4,8H,1H3,(H,13,14)/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVUZQBZRGXINIL-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C=CC(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)/C=C/C(=O)O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]prop-2-enoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the Prop-2-enoic Acid Moiety: This can be achieved through a Heck reaction, where the pyrazole derivative is coupled with an appropriate alkene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a series of pyrazole derivatives were synthesized and tested against various microorganisms. Among these compounds, certain derivatives demonstrated excellent activity against Gram-negative bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Agents
The compound has also been investigated for its anti-inflammatory properties. Research has shown that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Compounds with difluoromethyl substitutions have been particularly noted for their enhanced COX-inhibitory activities, making them candidates for treating inflammatory diseases .

Agricultural Applications

Herbicides
The unique structure of (2E)-3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]prop-2-enoic acid positions it as a potential herbicide. The difluoromethyl group is known to enhance the herbicidal activity of pyrazole derivatives by affecting plant hormone pathways, thus inhibiting weed growth effectively. This application is particularly relevant in the development of selective herbicides that minimize damage to crops while effectively controlling weed populations .

Material Science Applications

Polymer Chemistry
In material science, pyrazole derivatives are being explored for their potential in synthesizing novel polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices can lead to materials with improved resistance to heat and chemicals, which is valuable in various industrial applications .

Case Studies

Study Objective Findings Implications
Study 1Antimicrobial TestingSeveral pyrazole derivatives showed significant inhibition against Mycobacterium smegmatis.Potential development of new antibiotics targeting resistant strains.
Study 2Anti-inflammatory ActivityCompounds exhibited dual COX/5-lipoxygenase inhibitory effects.Candidates for new anti-inflammatory medications with fewer side effects.
Study 3Herbicidal EfficacyDifluoromethyl-substituted pyrazoles demonstrated enhanced herbicidal activity in field trials.Development of effective and environmentally friendly herbicides.

Mechanism of Action

The mechanism of action of (2E)-3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]prop-2-enoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The prop-2-enoic acid moiety can also play a role in the compound’s overall biological activity by interacting with cellular pathways involved in inflammation or microbial growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Pyrazole Ring

Analog 1 : (2E)-3-(1-Methyl-1H-pyrazol-5-yl)prop-2-enoic acid (CAS 1006959-18-7)
  • Molecular Weight : 166.16 g/mol (C$8$H$8$N$2$O$2$) .
  • Impact : The absence of fluorine reduces lipophilicity (LogP ~0.5 vs. ~1.2 for the target compound) and may decrease metabolic stability.
Analog 2 : (2E)-3-[5-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]prop-2-enoic acid (CAS 1613051-33-4)
  • Structure : Chloro and 4-fluorophenyl substitutions at the pyrazole 4- and 1-positions.
  • Molecular Weight : 280.68 g/mol .
Analog 3 : (2E)-3-(1,3-Dimethyl-1H-pyrazol-5-yl)prop-2-enoic acid (CAS 1445893-68-4)
  • Structure : Dual methyl groups at pyrazole 1- and 3-positions.
  • Molecular Weight : 166.18 g/mol .
  • Impact : Increased steric hindrance may limit binding efficiency compared to the target’s difluoromethyl group.

Electronic and Pharmacokinetic Properties

Property Target Compound Analog 1 Analog 2 Analog 3
LogP (Estimated) 1.2 0.5 2.8 0.7
Hydrogen Bond Donors 1 1 1 1
Hydrogen Bond Acceptors 4 3 5 3
Molecular Weight (g/mol) 215.18 166.16 280.68 166.18

Key Observations :

  • The difluoromethyl group in the target compound balances lipophilicity and polarity, optimizing membrane permeability and solubility .
  • Chloro-substituted analogs (e.g., Analog 2) exhibit higher LogP values, which may compromise aqueous solubility but enhance tissue penetration .
  • Methyl-only analogs (e.g., Analog 1, 3) have lower molecular weights, favoring drug-likeness but lacking fluorine’s metabolic stability benefits .

Biological Activity

(2E)-3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]prop-2-enoic acid, also known by its CAS number 345637-71-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound typically involves various organic reactions, including condensation and cyclization processes. For example, one method involves the reaction of difluoromethyl pyrazole derivatives with appropriate acetic acid derivatives under controlled conditions to yield the target compound .

Antiviral Activity

A notable area of research has focused on the antiviral properties of compounds related to pyrazole derivatives. In a study evaluating a series of pyrazole compounds, it was found that certain derivatives exhibited significant anti-HIV activity with EC50 values in the nanomolar range. For instance, compounds structurally similar to this compound demonstrated effective inhibition against HIV strains, suggesting that modifications in the pyrazole ring can enhance antiviral potency .

Antimicrobial Activity

Research has also indicated that pyrazole derivatives possess antimicrobial properties. A comparative study highlighted that certain pyrazole-based acids exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents .

Case Study 1: Anti-HIV Evaluation

In a comprehensive evaluation of anti-HIV activity, a series of compounds related to this compound were tested for their efficacy against wild-type HIV strains. The results indicated that modifications at the 5-position of the pyrazole ring significantly influenced their EC50 values and selectivity indices, with some compounds showing promising results comparable to established antiretroviral drugs .

CompoundEC50 (μmol/L)Selectivity Index
I-110.003825,468
I-120.004520,000

Case Study 2: Antibacterial Properties

Another study assessed the antibacterial efficacy of various pyrazole derivatives, including those similar to this compound. The findings revealed that certain derivatives demonstrated low to moderate cytotoxicity while maintaining effective antibacterial activity against Gram-positive bacteria .

CompoundMinimum Inhibitory Concentration (MIC)Cytotoxicity CC50 (μmol/L)
Pyrazole A0.025>200
Pyrazole B0.045>150

Structure–Activity Relationship (SAR)

Preliminary structure–activity relationship studies have shown that substituents on the pyrazole ring significantly affect biological activity. The presence of difluoromethyl groups at specific positions has been correlated with enhanced antiviral and antibacterial efficacy. This relationship underscores the importance of chemical modifications in optimizing drug candidates .

Q & A

Basic Research Questions

What are the established synthetic routes for (2E)-3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]prop-2-enoic acid, and what key reaction conditions influence yield and purity?

Methodology:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters.
  • Step 2: Functionalization of the pyrazole ring with difluoromethyl and methyl groups using halogenation and nucleophilic substitution.
  • Step 3: Introduction of the propenoic acid moiety via Knoevenagel condensation under basic conditions (e.g., piperidine catalyst).

Critical Conditions:

  • Temperature control (<60°C) to prevent decomposition of the difluoromethyl group .
  • Solvent selection (e.g., DMF or THF) to optimize solubility and reaction kinetics .
  • Purification via reverse-phase HPLC to isolate the (2E)-isomer from potential (2Z)-byproducts .

Validation:

  • Purity: Assessed by ¹H/¹⁹F NMR (absence of residual solvents) and HPLC (>95% purity) .
  • Configuration: Confirmed via NOESY NMR for E-geometry .

Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what are the critical spectral markers?

Key Techniques:

  • ¹H/¹³C NMR:
    • Pyrazole ring protons (δ 7.2–7.8 ppm) and methyl group (δ 2.5 ppm).
    • Difluoromethyl (CF₂H) splitting pattern (doublet of triplets, δ 5.8–6.2 ppm) .
  • ¹⁹F NMR: Distinct signal for CF₂H (δ -120 to -125 ppm) .
  • IR Spectroscopy: Stretching vibrations for carboxylic acid (1700–1720 cm⁻¹) and C=C (1620–1650 cm⁻¹) .
  • Mass Spectrometry (HRMS): Exact mass confirmation (e.g., [M-H]⁻ ion) .

Validation: Cross-referencing experimental data with computational predictions (DFT) ensures accuracy .

What in vitro bioactivity screening models are appropriate for initial evaluation of this compound's pharmacological potential?

Screening Models:

  • Anti-inflammatory: Inhibition of COX-2 in RAW 264.7 macrophages (IC₅₀ determination) .
  • Antiviral: Plaque reduction assays against RNA viruses (e.g., influenza A) .
  • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Controls: Include reference compounds (e.g., aspirin for COX-2) and vehicle controls .

What computational chemistry approaches are used to predict the compound's reactivity and interaction with biological targets?

Methods:

  • Molecular Docking (AutoDock Vina): Predict binding affinity to COX-2 or viral proteases .
  • DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
  • MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories .

Validation: Compare docking scores with experimental IC₅₀ values .

What are the recommended protocols for analyzing the compound's stability under various pH and temperature conditions?

Protocols:

  • Forced Degradation: Expose to acidic (pH 3), neutral (pH 7), and basic (pH 9) buffers at 40°C for 24 hours .
  • HPLC Analysis: Monitor degradation products using a C18 column (λ = 254 nm) .
  • Kinetic Studies: Calculate degradation rate constants (k) using first-order models .

Advanced Research Questions

How can discrepancies in NMR data between synthetic batches be systematically resolved?

Approach:

  • Variable Temperature NMR: Identify dynamic effects (e.g., rotamers) causing signal splitting .
  • 2D NMR (HSQC, HMBC): Resolve overlapping signals by correlating ¹H-¹³C couplings .
  • Isotopic Labeling: Synthesize ¹³C-labeled analogs to trace carbon connectivity .

Case Study: Conflicting ¹⁹F NMR shifts resolved by adjusting solvent polarity (DMSO vs. CDCl₃) .

How to design experiments to elucidate the mechanism of action when conflicting bioactivity data arise from different assay systems?

Strategy:

  • Orthogonal Assays: Combine enzyme inhibition (e.g., COX-2) with cell-based (e.g., IL-6 ELISA) assays .
  • CRISPR Knockouts: Silence putative targets (e.g., NF-κB) to confirm pathway involvement .
  • Metabolomics: Identify downstream biomarkers via LC-MS/MS .

How to validate conflicting computational predictions regarding the compound's binding affinity through experimental mutagenesis studies?

Protocol:

  • Site-Directed Mutagenesis: Modify key residues (e.g., COX-2 Arg120) predicted to interact with the carboxylic acid group .
  • Surface Plasmon Resonance (SPR): Measure binding kinetics (KD) for wild-type vs. mutant proteins .

Example: Discrepancies in docking scores for COX-2 resolved by mutating Tyr355, reducing affinity by 10-fold .

How to address inconsistencies in degradation product profiles observed in accelerated vs. long-term stability studies?

Analysis:

  • LC-HRMS: Identify degradation products (e.g., decarboxylation or hydrolysis derivatives) .
  • Arrhenius Modeling: Extrapolate accelerated data (40°C) to predict shelf life at 25°C .
  • pH-Rate Profiling: Determine degradation pathways (acid-catalyzed vs. oxidation) .

What strategies optimize the compound's bioavailability while retaining its bioactivity?

Approaches:

  • Prodrug Design: Esterify the carboxylic acid to improve membrane permeability .
  • Nanoparticle Encapsulation: Use PLGA nanoparticles for sustained release .
  • LogP Optimization: Introduce hydrophilic substituents to reduce logP (<3) while maintaining potency .

Validation: In vivo pharmacokinetics (Cmax, AUC) in rodent models .

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